
(R)-2-Benzylbut-3-enoic acid
概要
説明
®-2-Benzylbut-3-enoic acid is an organic compound characterized by a benzyl group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylbut-3-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the desired enantiomer is obtained. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted butenoic acid derivative, using chiral catalysts. The reaction conditions typically involve low temperatures and specific solvents to maintain the stereoselectivity of the process.
Industrial Production Methods: Industrial production of ®-2-Benzylbut-3-enoic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: ®-2-Benzylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of palladium catalysts.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
科学的研究の応用
®-2-Benzylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
作用機序
The mechanism of action of ®-2-Benzylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its biological activity.
類似化合物との比較
(S)-2-Benzylbut-3-enoic acid: The enantiomer of ®-2-Benzylbut-3-enoic acid, which may exhibit different biological activities due to its stereochemistry.
2-Phenylbut-3-enoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylbutanoic acid: A saturated analog of ®-2-Benzylbut-3-enoic acid.
Uniqueness: ®-2-Benzylbut-3-enoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-2-Benzylbut-3-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2R)-2-benzylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZWRMTHMXOND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
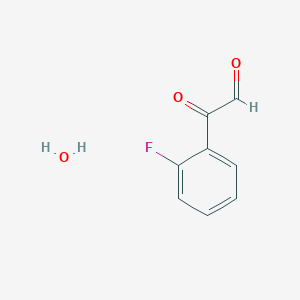
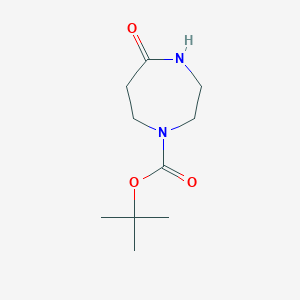
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
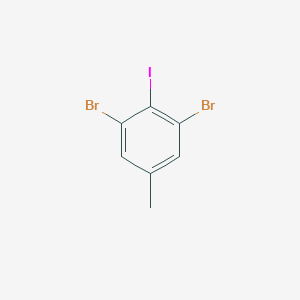
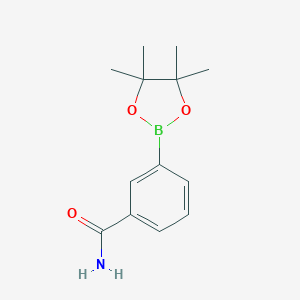
![ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
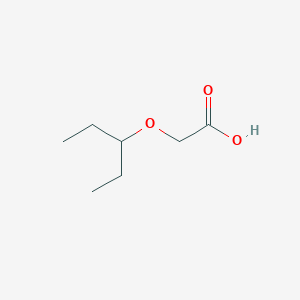
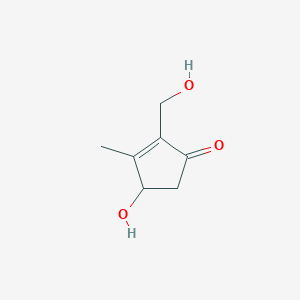
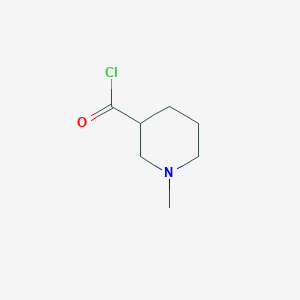
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
![3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B71345.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
